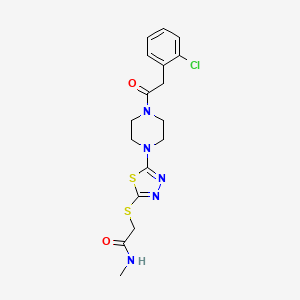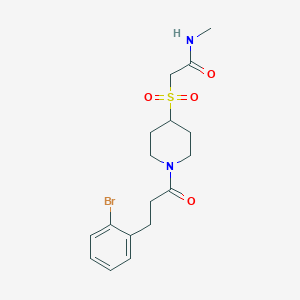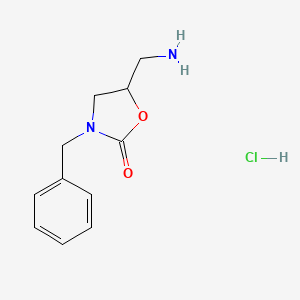
Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate, also known as PMBF, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PMBF is a synthetic compound that can be used as a probe to study various biological processes, including protein-protein interactions, enzyme activity, and gene expression. In
作用機序
The mechanism of action of Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate involves its ability to bind to specific molecules, including proteins and DNA. Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate contains a fluorescent group that allows it to emit light when excited by a specific wavelength of light. When Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate binds to a target molecule, the fluorescence of the probe is altered, allowing researchers to monitor the binding of the probe to the target molecule. This change in fluorescence can be used to study the structure and function of proteins, enzymes, and DNA.
Biochemical and Physiological Effects:
Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a safe and reliable tool for scientific research. Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate is non-toxic and does not interfere with normal cellular processes, allowing researchers to study biological processes without the risk of altering the results.
実験室実験の利点と制限
The advantages of using Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate in lab experiments include its high sensitivity, specificity, and versatility. Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate can be used to study a wide range of biological processes, making it a valuable tool for researchers in many different fields. Additionally, Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate is easy to use and does not require complex equipment or procedures.
The limitations of using Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate in lab experiments include its cost and availability. Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate is a synthetic compound that can be expensive to produce, and it may not be readily available to all researchers. Additionally, Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate may not be suitable for all types of experiments, and researchers must carefully consider the limitations of the probe before using it in their research.
将来の方向性
There are many future directions for the use of Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate in scientific research. One potential application is in the study of protein-protein interactions in complex biological systems, such as the human brain. Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate could be used to monitor the binding of proteins in real-time, allowing researchers to better understand the structure and function of these complex systems. Additionally, Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate could be used to study the activity of enzymes involved in disease processes, such as cancer and Alzheimer's disease. Finally, Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate could be used to study gene expression in living cells, allowing researchers to better understand the mechanisms of gene regulation and the development of disease.
Conclusion:
Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate, or Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate, is a synthetic compound that has many potential applications in scientific research. Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate can be used as a probe to study protein-protein interactions, enzyme activity, and gene expression, allowing researchers to better understand the structure and function of biological systems. While Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate has many advantages, including its high sensitivity and specificity, researchers must carefully consider its limitations before using it in their experiments. Overall, Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate is a valuable tool for researchers in many different fields, and its potential applications in scientific research are vast and exciting.
合成法
The synthesis of Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate involves a multi-step process that begins with the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate to form 3-methyl-5-(2-hydroxyphenyl)-4,5-dihydro-2H-benzo[b][1,4]oxazine-2-one. This intermediate is then reacted with pivalic anhydride to form ethyl 3-methyl-5-(2-oxo-2,2-diphenylacetyl)benzofuran-2-carboxylate, which is then converted to Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate through a series of reactions involving amidation and esterification.
科学的研究の応用
Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme activity, and gene expression. Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate can be used as a fluorescent probe to monitor the binding of proteins to each other or to other molecules, allowing researchers to study the structure and function of proteins in real-time. Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate can also be used to monitor the activity of enzymes, including proteases and kinases, which are involved in a wide range of biological processes. Finally, Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate can be used to study gene expression by monitoring the activity of promoter regions in DNA.
特性
IUPAC Name |
ethyl 5-(2,2-dimethylpropanoylamino)-3-methyl-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-6-21-15(19)14-10(2)12-9-11(7-8-13(12)22-14)18-16(20)17(3,4)5/h7-9H,6H2,1-5H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACBKYKSFAJVOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-5-pivalamidobenzofuran-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(pentyloxy)benzamide](/img/structure/B2414278.png)


![Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2414286.png)
![(S)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2414289.png)
![(5-Oxo-2H-furan-3-yl)methyl 4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylate](/img/structure/B2414290.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2414291.png)




![1-allyl-2-((2-(2-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2414298.png)
![N,N-Dimethyl-4-[[[2-(3-methylphenoxy)acetyl]amino]methyl]piperidine-1-carboxamide](/img/structure/B2414300.png)
